2-Methyl-N-(prop-2-yn-1-yl)aniline
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Overview
Description
2-Methyl-N-(prop-2-yn-1-yl)aniline is an organic compound with the molecular formula C10H11N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-methylprop-2-yn-1-yl group. This compound is known for its high solubility in water and organic solvents, making it a versatile monomer in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(prop-2-yn-1-yl)aniline typically involves the alkylation of aniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(prop-2-yn-1-yl)aniline undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are commonly used for oxidative formylation reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
2-Methyl-N-(prop-2-yn-1-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-N-(prop-2-yn-1-yl)aniline involves its ability to act as a photosensitizer. Upon exposure to visible light, it generates singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways. These reactive oxygen species play a crucial role in its oxidative reactions .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(prop-2-yn-1-yl)aniline: Similar in structure but lacks the methyl group on the aniline ring.
N-Prop-2-yn-1-yl-aniline: Similar but without the methyl group on the nitrogen.
Uniqueness
2-Methyl-N-(prop-2-yn-1-yl)aniline is unique due to its high solubility in both water and organic solvents, and its ability to undergo a wide range of chemical reactions. The presence of the methyl group enhances its reactivity and makes it a valuable compound in various synthetic applications .
Properties
Molecular Formula |
C10H11N |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-methyl-N-prop-2-ynylaniline |
InChI |
InChI=1S/C10H11N/c1-3-8-11-10-7-5-4-6-9(10)2/h1,4-7,11H,8H2,2H3 |
InChI Key |
NTXKFLSQPPCRAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC#C |
Origin of Product |
United States |
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